1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide is a small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R). It was first synthesized by Bristol-Myers Squibb Pharmaceuticals in 2007 and has since been the subject of extensive research due to its potential in cancer treatment. IGF-1R is a transmembrane receptor tyrosine kinase that regulates cell proliferation, differentiation, and survival. Overexpression of IGF-1R has been implicated in various cancers, including breast, lung, and prostate cancers.
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has a molecular weight of 343.40 g/mol and a melting point of 212-213°C. It is a white to off-white powder that is sparingly soluble in water and soluble in DMSO and ethanol. The compound has a logP of 3.78 and a pKa of 8.96.
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide can be synthesized via several methods, including the reaction of 5-fluoro-2-methylbenzoic acid with cyclopentanone in the presence of a cyanide source. The compound can be characterized using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
for 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide include HPLC, GC-MS, and LC-MS/MS. These techniques are used to determine the purity and concentration of the compound in samples.
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has been shown to inhibit IGF-1R activation and downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells. The compound has also shown potential in augmenting the effects of other cancer therapies, including chemotherapy and radiation therapy.
Studies have shown that 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide is well-tolerated in animal models, with no adverse effects observed at therapeutic doses. However, further studies are needed to determine its safety and toxicity in humans.
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has been used in various scientific experiments, including cancer research and drug discovery. The compound has shown potential in inhibiting tumor growth and metastasis and has also been used to develop new cancer therapies.
Research on 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide is ongoing, with many studies focusing on its potential as a cancer therapy. Clinical trials are underway to determine its safety and efficacy in humans, and further research is needed to fully understand its mechanisms of action and potential applications in other fields.
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has potential implications in various fields of research and industry, including oncology, immunology, and drug discovery. The compound has shown promise in inhibiting tumor growth and metastasis and has also shown potential in augmenting the effects of other cancer therapies. Limitations: Despite its potential, 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has limitations that need to be addressed. One of the main limitations is its low solubility, which can limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine its safety and efficacy in humans.
for research on 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide include developing methods to enhance its solubility, exploring its potential in other fields beyond cancer research, and investigating its potential as a combination therapy with other cancer drugs. Additionally, further studies are needed to fully understand its mechanisms of action and potential applications in other fields.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.